molecular formula C9H9N2S+ B10759234 Benzo[B]thiophene-2-carboxamidine

Benzo[B]thiophene-2-carboxamidine

Cat. No.: B10759234
M. Wt: 177.25 g/mol
InChI Key: JZWDLUGQTRKBNA-UHFFFAOYSA-O
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Chemical Reactions Analysis

Types of Reactions

Benzo[B]Thiophene-2-Carboxamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of benzo[B]Thiophene-2-Carboxamidine involves its interaction with specific molecular targets. For example, as a STING agonist, the compound binds to the STING protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[B]Thiophene-2-Carboxamidine include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with molecular targets like STING.

Properties

Molecular Formula

C9H9N2S+

Molecular Weight

177.25 g/mol

IUPAC Name

[amino(1-benzothiophen-2-yl)methylidene]azanium

InChI

InChI=1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)/p+1

InChI Key

JZWDLUGQTRKBNA-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=[NH2+])N

Origin of Product

United States

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